molecular formula C16H17N3O4 B4138767 2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide

Cat. No.: B4138767
M. Wt: 315.32 g/mol
InChI Key: XZNBKSNCBNCDBZ-UHFFFAOYSA-N
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Description

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyethylamine with a nitro-substituted benzoyl chloride to form the desired amide. The reaction conditions often include the use of organic solvents such as dichloromethane or benzene, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and purification steps such as recrystallization or chromatography may be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as a molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of target proteins involved in cell cycle control and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)amino]-5-nitrobenzonitrile
  • 2-[(2-methoxyethyl)amino]-5-nitrobenzoate

Uniqueness

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-10-9-17-15-8-7-13(19(21)22)11-14(15)16(20)18-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBKSNCBNCDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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